molecular formula C20H19F2N3O4 B2663887 N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-44-5

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2663887
CAS RN: 421576-44-5
M. Wt: 403.386
InChI Key: UGADUZHQAFLGMT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a carboxamide group (-CONH2), which is a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2), linked to the pyrimidine ring. The molecule also contains a 3,4-difluorophenyl group and a 2,4-dimethoxyphenyl group, which are both aromatic rings with different substituents.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents adding to the complexity of the molecule. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would typically be used to analyze the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Medicinal Applications

The synthesis of structurally similar compounds has been a significant area of research, focusing on their potential medicinal applications. For instance, compounds derived from similar tetrahydropyrimidine scaffolds have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. Such compounds show promise as cyclooxygenase inhibitors and possess analgesic and anti-inflammatory properties, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). Additionally, these compounds have been investigated for their antimicrobial efficacy against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Akbari et al., 2008).

Material Science Applications

In the realm of material science, the related structural frameworks have been utilized to synthesize new aromatic polyamides and polyimides with potential applications in electronics and as materials with special properties such as electrochromism and thermal stability. These materials are amorphous, have good solubility in organic solvents, and can be cast into flexible films, exhibiting high glass-transition temperatures and thermal stability (Chang & Liou, 2008).

Antitubercular and Antibacterial Activities

The structural analogs of tetrahydropyrimidine derivatives have also been synthesized and screened for their antitubercular and antibacterial activities. Some derivatives have shown potent activity against Mycobacterium tuberculosis as well as other bacterial strains, indicating their potential as leads for the development of new antitubercular and antibacterial agents (Bodige et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its properties, potential applications (for example, in medicine or industry), and possible synthesis routes .

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4/c1-10-17(19(26)24-11-4-7-14(21)15(22)8-11)18(25-20(27)23-10)13-6-5-12(28-2)9-16(13)29-3/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGADUZHQAFLGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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